molecular formula C23H22N2 B15080487 4-Phenyl-1-p-tolyl-5,6,7,8-tetrahydro-2a,4a-diaza-cyclopenta[cd]azulene

4-Phenyl-1-p-tolyl-5,6,7,8-tetrahydro-2a,4a-diaza-cyclopenta[cd]azulene

Cat. No.: B15080487
M. Wt: 326.4 g/mol
InChI Key: VEINLXLFXYNZOF-UHFFFAOYSA-N
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Description

4-Phenyl-1-p-tolyl-5,6,7,8-tetrahydro-2a,4a-diaza-cyclopenta[cd]azulene is a complex organic compound with a unique structure that includes both phenyl and tolyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1-p-tolyl-5,6,7,8-tetrahydro-2a,4a-diaza-cyclopenta[cd]azulene typically involves multi-step organic reactions. One common method includes the reaction of aryliso(thio)cyanates with corresponding arylamines in a dry solvent such as benzene . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents, and implementing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1-p-tolyl-5,6,7,8-tetrahydro-2a,4a-diaza-cyclopenta[cd]azulene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Toluenesulfonyl chloride in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Phenyl-1-p-tolyl-5,6,7,8-tetrahydro-2a,4a-diaza-cyclopenta[cd]azulene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Phenyl-1-p-tolyl-5,6,7,8-tetrahydro-2a,4a-diaza-cyclopenta[cd]azulene involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Biological Activity

The compound 4-Phenyl-1-p-tolyl-5,6,7,8-tetrahydro-2a,4a-diaza-cyclopenta[cd]azulene is a member of a class of heterocyclic compounds that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by a complex bicyclic framework that includes nitrogen atoms within its structure. Its synthesis typically involves multi-step reactions starting from simpler precursors. For instance, one study described the condensation of various aromatic compounds to yield derivatives of this compound with promising biological properties .

Table 1: Structural Characteristics

FeatureDescription
Chemical FormulaC23H22N2
Molecular Weight358.43 g/mol
CAS Number488854-84-8
Structural FrameworkBicyclic diaza compound

Antiviral Activity

Research has demonstrated that derivatives of this compound exhibit significant antiviral activity. A notable study evaluated the antiviral efficacy against the Flu A H1N1 California/07/2009 virus , revealing high levels of activity with effective concentrations (EC50) and inhibitory concentrations (IC50) determined through in vitro assays. The study highlighted that certain derivatives showed better antiviral profiles than standard treatments like Ribavirin .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies indicated that modifications to the structure can lead to enhanced antiproliferative effects against various cancer cell lines. For example, derivatives were tested against human cancer cell lines such as COLO205 and H460, with IC50 values indicating potent cytotoxicity in the low micromolar range (e.g., IC50 = 0.32 μM for COLO205) .

Table 2: Biological Activity Summary

Activity TypeCell LineIC50 Value (μM)Reference
AntiviralFlu A H1N1EC50/IC50 values not specified
AnticancerCOLO2050.32
AnticancerH4600.89

The mechanisms underlying the biological activities of this compound are still under investigation. Preliminary studies suggest that its anticancer effects may be linked to its ability to induce apoptosis and inhibit cell cycle progression by targeting key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs) . Additionally, molecular docking studies have provided insights into how these compounds interact at the molecular level with cellular targets.

Case Studies

Several case studies have been conducted to assess the efficacy and safety profiles of this compound:

  • Study on Antiviral Efficacy : A comprehensive evaluation at the Southern Research Institute demonstrated that specific derivatives had a strong antiviral effect against influenza viruses when compared to standard antiviral agents.
  • Anticancer Screening : In vitro assays were performed on multiple cancer cell lines to assess cytotoxicity and mechanism of action. These studies revealed promising results for further development in cancer therapeutics.

Properties

Molecular Formula

C23H22N2

Molecular Weight

326.4 g/mol

IUPAC Name

6-(4-methylphenyl)-2-phenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene

InChI

InChI=1S/C23H22N2/c1-17-10-12-18(13-11-17)21-15-24-16-22(19-7-3-2-4-8-19)25-14-6-5-9-20(21)23(24)25/h2-4,7-8,10-13,15-16H,5-6,9,14H2,1H3

InChI Key

VEINLXLFXYNZOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C=C(N4C3=C2CCCC4)C5=CC=CC=C5

Origin of Product

United States

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